2-(4-(methylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-(methylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is an intricate organic compound with multifaceted applications in various scientific fields, including chemistry, biology, and medicine. This compound's unique structural composition and functional groups allow it to participate in a variety of chemical reactions and demonstrate specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(methylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide typically involves multiple steps, beginning with the preparation of the core thiazole and acetamide structures. The methylthio group and pyridinyl ring are introduced through specific organic reactions:
Thiazole Formation: : Thiazole rings are often synthesized via the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thiourea.
Pyridinyl Introduction: : The pyridinyl group can be introduced through a coupling reaction such as the Suzuki-Miyaura coupling, utilizing appropriate boronic acids and halides under palladium-catalyzed conditions.
Acetamide Linkage: : Finally, the acetamide linkage is formed by amidation reactions involving acyl chlorides or anhydrides with amines.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization for scale, including the use of continuous flow reactors for efficient heat and mass transfer, and strict control over reaction conditions to ensure high yield and purity. Process development might also involve the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-(methylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide undergoes several types of chemical reactions:
Oxidation: : The methylthio group can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The nitro group (if present) on the pyridinyl ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst
Substitution: Electrophiles or nucleophiles, often in the presence of Lewis acids or bases
Major Products
Oxidation: : Formation of sulfoxides and sulfones
Reduction: : Formation of amines from nitro compounds
Substitution: : Varied substituted aromatic products depending on the specific reactants used
Scientific Research Applications
This compound finds applications in various scientific disciplines:
Chemistry: : Used as a building block for synthesizing complex organic molecules. It is also studied for its unique chemical reactivity and properties.
Biology: : Evaluated for its potential biological activity, including antibacterial, antifungal, and anticancer properties.
Medicine: : Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: : Utilized in the synthesis of dyes, polymers, and other materials due to its functional groups and structural properties.
Mechanism of Action
The mechanism of action of 2-(4-(methylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is largely dependent on its specific application:
Biological Systems: : It may interact with proteins, enzymes, or nucleic acids, affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.
Therapeutic Effects: : In medicinal contexts, the compound might inhibit or modulate the activity of specific molecular targets such as enzymes or receptors, leading to therapeutic outcomes.
Comparison with Similar Compounds
Unique Aspects
This compound is unique due to the presence of the thiazole ring, the acetamide linkage, and the combination of aromatic rings with functional groups like the methylthio and pyridinyl groups.
Similar Compounds
Thiazolylacetamides: : Other compounds with thiazole and acetamide linkages.
Aryl Sulfides: : Compounds featuring aryl rings with sulfide groups.
Pyridinyl Derivatives: : Molecules containing pyridine rings with various substitutions.
Compared to these similar compounds, 2-(4-(methylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide exhibits a distinct combination of functional groups and structural features that confer its unique chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-22-14-4-2-12(3-5-14)10-16(21)20-17-19-15(11-23-17)13-6-8-18-9-7-13/h2-9,11H,10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJNFFCVJODAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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